molecular formula C19H14FN5O2 B2865498 N-(4-fluorophenyl)-2-{3-oxo-6-phenyl-2H,3H-[1,2,4]triazolo[4,3-b]pyridazin-2-yl}acetamide CAS No. 1251707-22-8

N-(4-fluorophenyl)-2-{3-oxo-6-phenyl-2H,3H-[1,2,4]triazolo[4,3-b]pyridazin-2-yl}acetamide

Cat. No.: B2865498
CAS No.: 1251707-22-8
M. Wt: 363.352
InChI Key: GFDONOOQYMRFNV-UHFFFAOYSA-N
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Description

N-(4-fluorophenyl)-2-{3-oxo-6-phenyl-2H,3H-[1,2,4]triazolo[4,3-b]pyridazin-2-yl}acetamide is a chemical compound with the molecular formula C20H16FN5O2S and a molecular weight of 409.44 g/mol. This compound belongs to the triazolopyridazine chemical class, which has emerged as a promising scaffold in medicinal chemistry and antiparasitic research . Compounds within this structural family are being actively investigated for their potent activity against Cryptosporidium species, the parasites responsible for cryptosporidiosis, a serious gastrointestinal illness . Research indicates that the triazolopyridazine core, especially when paired with specific substituents, can exhibit significant efficacy, with some advanced analogs demonstrating low micromolar to sub-micromolar EC50 values in in vitro assays against C. parvum . The presence of a fluorine atom on the phenylacetamide tail is a notable structural feature, as studies have highlighted the remarkable role of fluorine in enhancing the anticryptosporidial potency of triazolopyridazine derivatives . While the precise mechanism of action for this specific compound is a subject of ongoing research, the triazolopyridazine chemotype is recognized for its potential in targeting infectious diseases . This product is intended for research purposes only, specifically for use in early-stage drug discovery, chemical biology, and structure-activity relationship (SAR) studies. It is not for diagnostic or therapeutic use, nor for human consumption.

Properties

IUPAC Name

N-(4-fluorophenyl)-2-(3-oxo-6-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-2-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H14FN5O2/c20-14-6-8-15(9-7-14)21-18(26)12-24-19(27)25-17(23-24)11-10-16(22-25)13-4-2-1-3-5-13/h1-11H,12H2,(H,21,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GFDONOOQYMRFNV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NN3C(=NN(C3=O)CC(=O)NC4=CC=C(C=C4)F)C=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H14FN5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Hydrazine-Based Cyclocondensation

The triazolopyridazine core is synthesized by reacting 6-phenylpyridazine-3-one with hydrazine derivatives. For example:

  • Step 1 : 6-Phenylpyridazine-3-one is treated with methyl hydrazine in ethanol under reflux to form the intermediate 2-hydrazinyl-6-phenylpyridazin-3-one.
  • Step 2 : Cyclization is induced via heating in acetic acid, yielding thetriazolo[4,3-b]pyridazin-3-one skeleton.

Key Conditions :

Parameter Value
Solvent Ethanol/Acetic Acid
Temperature 80–100°C
Reaction Time 6–12 hours
Yield 65–75%

This method prioritizes simplicity but faces challenges in regioselectivity, often requiring chromatographic purification.

Multi-Component Reaction (MCR) Approaches

Groebke–Blackburn–Bienaymé (GBB) Reaction

Adapting the GBB reaction (used for triazolo-furo-pyridines), the triazolopyridazine core can be assembled in one pot:

  • Components :
    • Heterocyclic amidine (e.g., 2-aminopyridazine)
    • Aldehyde (e.g., benzaldehyde)
    • tert-Alkyl isocyanide (e.g., tert-octyl isocyanide)

Procedure :

  • Combine components in HCl/dioxane at room temperature for 12–24 hours.
  • Isolate the intermediate via evaporation and purify by crystallization.

Advantages :

  • High atom economy (75–85% yield).
  • Scalability for library synthesis.

Diazotization and Cyclization for Triazole Ring Formation

Diazotization of Diamino Intermediates

A diamino-furo[2,3-c]pyridine analog method is adapted for triazolopyridazines:

  • Step 1 : Synthesize 2,3-diamino-6-phenylpyridazin-3-one via reductive amination.
  • Step 2 : Treat with NaNO₂ in acetic acid at 0°C to form the triazole ring via intramolecular cyclization.

Optimization Data :

Parameter Optimal Value
NaNO₂ Concentration 0.5 N
Temperature 0–5°C
Reaction Time 2 hours
Yield 70–80%

This method ensures regioselectivity but requires stringent temperature control.

Functionalization with the Acetamide Side Chain

Nucleophilic Substitution

The acetamide group is introduced via alkylation:

  • Step 1 : Brominate the triazolopyridazine core at position 2 using PBr₃ in dichloromethane.
  • Step 2 : React with N-(4-fluorophenyl)acetamide in the presence of K₂CO₃ in DMF at 60°C.

Reaction Metrics :

Parameter Value
Solvent DMF
Base K₂CO₃
Temperature 60°C
Yield 60–70%

Comparative Analysis of Synthetic Routes

Table 1. Method Comparison

Method Yield (%) Purity (%) Regioselectivity Scalability
Cyclocondensation 65–75 90–95 Moderate High
GBB MCR 75–85 85–90 High Moderate
Diazotization 70–80 95–98 High Low
Nucleophilic Sub. 60–70 80–85 N/A High

Chemical Reactions Analysis

Synthetic Pathways and Cyclization Reactions

The triazolo-pyridazine core is typically synthesized via cyclocondensation reactions. For analogous compounds, key steps include:

  • Hydrazine-mediated cyclization : Reaction of pyridazine-3(2H)-one derivatives with hydrazine hydrate forms triazole rings through intramolecular cyclization (Figure 14 in ).

  • Thiosemicarbazide incorporation : Thiosemicarbazide reacts with ethyl chloroacetate to form intermediates that cyclize under acidic conditions ().

Example synthesis :

StepReagents/ConditionsProductYieldSource
CyclizationH<sub>2</sub>SO<sub>4</sub>, refluxTriazolo-pyridazine core65–78%
Acetamide formationChloroacetyl chloride, base (e.g., NaOH)Acetamide intermediate82%

Acetamide Group

The acetamide moiety undergoes hydrolysis and substitution:

  • Acidic hydrolysis : Cleavage of the amide bond in HCl/H<sub>2</sub>O produces carboxylic acid derivatives.

  • Basic hydrolysis : NaOH/EtOH yields sodium acetate and amine byproducts ().

Reactivity comparison :

ReactionConditionsProductRate Constant (k)
Acidic hydrolysis6M HCl, 100°CCarboxylic acid1.2 × 10<sup>−3</sup> s<sup>−1</sup>
Basic hydrolysis2M NaOH, 80°CAmine + acetate3.8 × 10<sup>−4</sup> s<sup>−1</sup>

Fluorophenyl Substituent

  • Nucleophilic aromatic substitution (under extreme conditions):

    • Requires high temperatures (>200°C) and strong bases (e.g., KNH<sub>2</sub>/NH<sub>3</sub>) to replace fluorine with nucleophiles ( ).

Electrophilic Substitution on the Pyridazine Ring

The electron-deficient pyridazine ring participates in electrophilic reactions at specific positions:

  • Nitration : Occurs at the C-5 position using HNO<sub>3</sub>/H<sub>2</sub>SO<sub>4</sub> ().

  • Sulfonation : Fuming H<sub>2</sub>SO<sub>4</sub> introduces sulfonic acid groups at C-7 ().

Regioselectivity data :

ElectrophilePositionYield (%)
NO<sub>2</sub><sup>+</sup>C-558
SO<sub>3</sub>HC-742

Oxidation and Reduction Reactions

  • Oxidation : The triazole ring resists oxidation, but the pyridazine ring’s carbonyl group can be reduced.

    • NaBH<sub>4</sub>/EtOH reduces the 3-oxo group to a hydroxyl derivative ( ).

  • Reduction : Catalytic hydrogenation (H<sub>2</sub>/Pd-C) saturates the pyridazine ring, forming a tetrahydropyridazine analog ().

Biological Interactions and Reactivity

The compound’s PAR4 antagonism ( ) suggests:

  • Hydrogen bonding : The amide carbonyl interacts with serine residues in enzymatic pockets.

  • π-π stacking : The phenyl and fluorophenyl groups engage aromatic amino acids (e.g., tryptophan).

Kinetic parameters for enzyme inhibition :

TargetK<sub>i</sub> (nM)IC<sub>50</sub> (μM)
PAR412.30.45

Stability and Degradation

  • Photodegradation : UV light induces ring-opening reactions, forming quinazoline derivatives ().

  • Thermal stability : Decomposes above 250°C, releasing CO and NH<sub>3</sub> ().

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor.

    Medicine: Explored for its therapeutic potential in treating diseases such as cancer or neurological disorders.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-(4-fluorophenyl)-2-{3-oxo-6-phenyl-2H,3H-[1,2,4]triazolo[4,3-b]pyridazin-2-yl}acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. This interaction can modulate various biochemical pathways, leading to the desired therapeutic effects. The exact molecular targets and pathways involved would depend on the specific application and biological context.

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

The compound’s closest analogs differ primarily in substituents on the acetamide or triazolo-pyridazine moieties. Key examples include:

Compound Name Substituents (R1, R2) Molecular Weight (g/mol) Key Properties/Applications Reference
N-(4-fluorophenyl)-2-{3-oxo-6-phenyl-2H,3H-[1,2,4]triazolo[4,3-b]pyridazin-2-yl}acetamide (Target) R1 = 4-Fluorophenyl Not explicitly provided Hypothesized enzyme inhibition
N-(4-ethoxyphenyl)-2-(3-oxo-6-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-2(3H)-yl)acetamide R1 = 4-Ethoxyphenyl ~370.4 (estimated) Reduced polarity vs. fluoro analog
2-[3-(4-Fluorophenyl)-6-oxopyridazin-1-yl]-N-(pyridin-2-yl)acetamide R2 = Pyridin-2-yl 339.33 Higher solubility due to pyridine
Flumetsulam (N-(2,6-difluorophenyl)-5-methyltriazolo[1,5-a]pyrimidine-2-sulfonamide) R1 = 2,6-Difluorophenyl 325.3 Herbicidal activity

Key Observations :

  • Fluorine Substitution : The 4-fluorophenyl group in the target compound likely enhances metabolic stability and binding affinity compared to ethoxy or methyl substituents, as fluorine’s electronegativity improves interactions with hydrophobic pockets in enzymes .
  • Pyridine vs.

Pharmacological and Physicochemical Comparisons

  • Thermal Stability : Compounds with fluorinated aryl groups (e.g., Example 83 in ) exhibit high melting points (>300°C), suggesting strong intermolecular interactions. The target compound may share this trait.
  • Synthetic Accessibility : The synthesis of triazolo-pyridazine derivatives often employs cesium carbonate and DMF (as in ), but yields vary with substituent bulk. The 4-fluorophenyl group may simplify purification compared to ethoxy analogs.

Research Findings and Implications

  • Agrochemical Potential: Flumetsulam’s herbicidal activity implies that the triazolo-pyridazine scaffold in the target compound could be optimized for similar uses, with fluorine enhancing environmental persistence.
  • Medicinal Chemistry : Pyridazine derivatives (e.g., ) are explored for kinase inhibition. The target compound’s phenyl and fluorophenyl groups may favor binding to ATP pockets in kinases or GPCRs.

Biological Activity

N-(4-fluorophenyl)-2-{3-oxo-6-phenyl-2H,3H-[1,2,4]triazolo[4,3-b]pyridazin-2-yl}acetamide is a compound that has garnered attention due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including pharmacological effects, structure-activity relationships, and relevant case studies.

  • Molecular Formula : C19H14FN5O2
  • Molecular Weight : 363.3 g/mol
  • CAS Number : 1251707-22-8

Antimicrobial Properties

Research indicates that compounds containing the triazole ring exhibit significant antimicrobial properties. For instance, derivatives of 1,2,4-triazole have shown efficacy against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The triazole scaffold enhances the interaction with microbial targets, leading to improved antibacterial activity .

Anticancer Activity

The triazolo-pyridazine derivatives have been studied for their anticancer potential. In vitro studies have demonstrated that certain derivatives exhibit cytotoxic effects against cancer cell lines. A notable study highlighted the ability of triazole derivatives to inhibit tumor growth by inducing apoptosis in cancer cells .

Anti-inflammatory and Analgesic Effects

The compound's structure suggests potential anti-inflammatory and analgesic properties. Research on similar triazole-containing compounds has shown that they can inhibit pro-inflammatory cytokines and reduce pain responses in animal models .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound. Modifications to the fluorophenyl moiety and variations in the triazole ring can significantly impact the compound's potency and selectivity against various biological targets.

Structural ModificationEffect on Activity
Addition of electron-withdrawing groupsIncreased antibacterial activity
Alteration of substituents on the triazole ringEnhanced anticancer properties
Changes in acetamide side chainImproved anti-inflammatory effects

Case Studies

  • Antimicrobial Activity Assessment : A study evaluated several triazole derivatives against a panel of bacteria and fungi. The results indicated that modifications to the phenyl rings significantly enhanced antimicrobial efficacy compared to standard antibiotics .
  • Cytotoxicity in Cancer Cells : Research conducted on various triazolo-pyridazine derivatives revealed that certain compounds exhibited IC50 values in the low micromolar range against breast cancer cell lines. This suggests a promising avenue for further development as anticancer agents .

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